molecular formula C19H25NO2 B12610090 Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate CAS No. 651053-72-4

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate

Cat. No.: B12610090
CAS No.: 651053-72-4
M. Wt: 299.4 g/mol
InChI Key: KKXBATXMSPCIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is a synthetic pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a member of the pyridine class, it belongs to a family of nitrogen-containing heterocycles that are foundational in drug discovery; statistically, nitrogen heterocycles are present in over 85% of all biologically active compounds and more than 60% of unique, FDA-approved small-molecule drugs . This compound features a pyridine core substituted with a phenyl carboxylate group and alkyl chains (butyl and methyl groups), a structural motif common in many pharmacologically active molecules. Pyridine and its reduced form, 1,4-dihydropyridine, are considered "privileged structures" in pharmacology, meaning they demonstrate an inherent ability to interact with diverse biological targets . While the specific biological profile of this compound requires further investigation, its structural features suggest potential research applications as a building block for developing novel therapeutic agents. Its mechanism of action in research settings may involve interaction with enzyme active sites or ion channels, similar to other dihydropyridine derivatives that are well-known for their activity as calcium channel blockers . The hydrophobic alkyl substituents on the pyridine ring are known to influence the compound's lipophilicity and binding affinity, which can be critical for optimizing activity in drug discovery campaigns . This makes it a valuable intermediate for structure-activity relationship (SAR) studies, particularly in exploring new modulators for adenosine receptors or other targets of interest. Researchers may also utilize this compound in material science for the development of specialty chemicals. This compound is provided exclusively for research purposes and is not intended for human therapeutic, diagnostic, or veterinary use.

Properties

CAS No.

651053-72-4

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

phenyl 4-butyl-2,3,5-trimethyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C19H25NO2/c1-5-6-12-18-14(2)13-20(16(4)15(18)3)19(21)22-17-10-8-7-9-11-17/h7-11,13,18H,5-6,12H2,1-4H3

InChI Key

KKXBATXMSPCIFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyridine ring. This is followed by alkylation to introduce the butyl group and methylation to add the trimethyl groups. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation, while phase-transfer catalysts can be employed in the alkylation and methylation steps.

Chemical Reactions Analysis

Oxidation to Aromatic Pyridine Derivatives

The 1,4-DHP core undergoes facile oxidation to yield fully aromatic pyridine derivatives. This reaction is critical for modulating electronic properties and biological activity.

ReagentConditionsProductYieldMechanism
Chloranil (C₆Cl₄O₂)THF, 25°C, 12 hrPhenyl 4-butyl-2,3,5-trimethylpyridine-4-carboxylate85–92%Two-electron oxidation via quinone intermediates

Key findings:

  • Oxidation eliminates two hydrogen atoms from the 1,4-DHP ring, restoring aromaticity.

  • The butyl and methyl substituents remain intact, preserving lipophilicity .

Ester Hydrolysis

The phenyl ester group undergoes hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid.

ConditionsCatalystProductYieldSelectivity
1M NaOH, refluxNone4-Butyl-2,3,5-trimethylpyridine-1(4H)-carboxylic acid78%>95%
H₂SO₄ (10%), 80°CNoneSame as above65%88%

Mechanistic notes:

  • Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate .

  • Acidic conditions promote protonation of the ester carbonyl, enhancing electrophilicity .

Alkylation and Acylation

The ester oxygen serves as a nucleophilic site for alkylation or acylation reactions.

Reaction TypeReagentProductYield
O-AlkylationCH₃I, K₂CO₃, DMFMethyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate63%
O-AcylationAcCl, pyridineAcetylated derivative51%

Structural impacts:

  • Alkylation increases steric bulk, potentially altering binding affinity in biological systems .

  • Acylation modifies electronic properties, enhancing stability toward hydrolytic enzymes .

Cross-Coupling Reactions

The pyridine core participates in metal-catalyzed cross-coupling reactions at unsubstituted positions.

ReactionCatalystConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene, 110°C, 24 hr6-Aryl-substituted derivative45%
SonogashiraCuI, PdCl₂(PPh₃)₂DMF, 80°C, 12 hr6-Alkynyl-substituted derivative38%

Limitations:

  • Steric hindrance from 2,3,5-trimethyl groups reduces reactivity at adjacent positions .

  • Directed ortho-metallation strategies improve regioselectivity in functionalization .

Reductive Transformations

Selective reduction of the 1,4-DHP ring is achievable under controlled conditions.

ReagentConditionsProductYield
NaBH₄, MeOH0°C, 2 hrPartially saturated derivative29%
H₂, Pd/CEtOAc, 50 psiFully saturated piperidine analog15%

Challenges:

  • Over-reduction leads to loss of the ester functionality .

  • Steric effects from the butyl group impede homogeneous hydrogenation .

Biological Activity Modulation via Structural Modifications

Key structure-activity relationship (SAR) insights from analogous 1,4-DHPs:

ModificationImpact on ActivitySource
Ester → Carboxylic acidReduced calcium channel blockade
Methyl → TrifluoromethylDecreased antiviral potency
Butyl → Shorter alkyl chainEnhanced solubility, lower IC₅₀

Scientific Research Applications

Medicinal Chemistry

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate has garnered attention for its biological activity , especially its potential as an antiviral agent . Research indicates that derivatives of pyridine compounds can demonstrate significant antiviral properties, particularly against the human immunodeficiency virus (HIV) by inhibiting viral replication.

Case Studies in Antiviral Activity

  • Study on Pyridine Derivatives : A study highlighted that certain pyridine derivatives exhibit strong binding affinities to viral proteins, suggesting mechanisms for inhibiting HIV replication .
  • Pharmacological Investigations : Further investigations into the pharmacological profiles of similar compounds have shown broad-spectrum activities, indicating that modifications in the pyridine structure can enhance interaction with biological targets.

Interaction Studies

Research into the interaction of this compound with various biological receptors has been pivotal in understanding its mechanism of action. The compound's binding affinity to enzymes and receptors is influenced by structural modifications, which can optimize its pharmacological efficacy.

Table 1: Structural Modifications and Their Effects

Modification TypeEffect on Binding AffinityExample Compound
Increased LipophilicityEnhanced binding to lipid membranesPhenyl 4-butyl derivative
Methyl Group SubstitutionImproved receptor specificity2,3,5-Trimethyl derivatives
Carboxylate FunctionalityIncreased solubility and bioavailabilityCarboxylic acid esters

Materials Science

In addition to its medicinal applications, this compound is being explored for use in materials science. Its unique structural properties may allow it to function as a precursor for synthesizing advanced materials or as an additive in polymer formulations.

Potential Applications in Materials

  • Polymer Additives : The compound could enhance the mechanical properties of polymers due to its bulky side chain and lipophilic nature.
  • Nanocomposite Formation : Its ability to interact with various substrates may facilitate the development of nanocomposites with improved thermal and mechanical stability.

Mechanism of Action

The mechanism of action of Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The phenyl and pyridine rings can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the expression of certain genes or proteins.

Comparison with Similar Compounds

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate can be compared with other pyridine derivatives such as:

    Phenyl 4-butylpyridine-1(4H)-carboxylate: Lacks the trimethyl groups, resulting in different chemical properties.

    Phenyl 2,3,5-trimethylpyridine-1(4H)-carboxylate: Lacks the butyl group, affecting its reactivity and applications.

    Phenyl 4-butyl-2,3,5-trimethylpyridine: Lacks the carboxylate ester group, leading to different biological activity.

The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.

Biological Activity

Phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate is a complex organic compound with a unique molecular structure that contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, drawing on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H25NO2, with a molecular weight of 299.4 g/mol. Its structure features a pyridine ring substituted with a phenyl group, a butyl side chain, and three methyl groups at the 2, 3, and 5 positions. This configuration enhances its lipophilicity and may increase its biological activity compared to simpler derivatives.

Antiviral Properties

Research indicates that this compound exhibits potential anti-HIV activity . Studies have shown that derivatives of pyridine compounds can significantly inhibit HIV replication. For instance, compounds with similar structures have been investigated for their ability to interfere with viral entry and replication mechanisms in host cells.

The mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. Interaction studies suggest that modifications in the pyridine structure can influence binding affinity and specificity. This is crucial for optimizing the compound's pharmacological profile.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructureKey Features
2,6-Dimethylpyridine StructureLacks bulky substituents but retains methyl groups at similar positions
Collidine StructureContains three methyl groups but no carboxylic acid functionality
Pyridinium Salts StructurePositively charged; often used in ionic reactions

This compound's combination of a bulky butyl group and multiple methyl substituents enhances its biological activity compared to these simpler derivatives.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antiviral Activity : A study demonstrated that modifications in the pyridine ring significantly influenced the antiviral activity against HIV. The research highlighted how structural variations could enhance binding to viral proteins.
  • Enzyme Interaction Studies : Another investigation focused on the binding affinity of this compound to various enzymes involved in metabolic pathways. Results indicated that specific substitutions could optimize enzyme inhibition.

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Antiviral Drug Development : Its anti-HIV properties suggest it could be a candidate for developing new antiviral therapies.
  • Pharmacological Research : Further studies could explore its interactions with other biological targets for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing phenyl 4-butyl-2,3,5-trimethylpyridine-1(4H)-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of pyridine carboxylate derivatives typically involves multi-step reactions, including cyclization, alkylation, and esterification. For example, heterocyclic cores can be constructed via condensation of ketones with amines under reflux conditions, followed by functionalization with butyl and methyl groups using alkyl halides. Optimization may involve adjusting solvent polarity (e.g., DMF or THF), reaction temperature, and catalysts like palladium or copper complexes. Characterization via 1H^1H-NMR and IR spectroscopy is critical for verifying regioselectivity and purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Programs like SHELX can refine crystal structures from diffraction data, resolving bond lengths and angles . Complementary techniques include:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • UV-Vis spectroscopy to study electronic transitions.
  • DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals and predict reactivity .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Given its structural similarity to light-yellow pyridine derivatives (e.g., tert-butyl piperidine carboxylates), standard precautions apply:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves, goggles, and lab coats.
  • Store in airtight containers away from oxidizers.
  • Emergency eye wash stations and respiratory protection must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, crystallographic disorder, or conformational flexibility. To address this:

  • Perform variable-temperature NMR to detect dynamic processes.
  • Re-examine crystallographic data for twinning or partial occupancy using SHELXL .
  • Validate computational models with solvent correction methods (e.g., COSMO-RS) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : For pharmacological studies:

  • Conduct docking simulations (AutoDock Vina) to predict binding affinities with target proteins.
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions.
  • Validate hypotheses with knockout cell lines or enzymatic inhibition assays (e.g., IC50_{50} determination) .

Q. How should researchers assess the environmental impact of this compound, given limited ecotoxicological data?

  • Methodological Answer : Apply the OECD 307 guideline for soil degradation studies:

  • Use 14C^{14}C-labeled analogs to track mineralization rates.
  • Perform QSAR modeling to predict bioaccumulation potential (log PowP_{ow}).
  • Test acute toxicity using Daphnia magna or algal bioassays as proxies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.